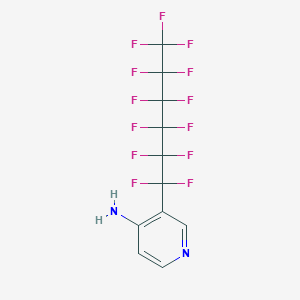![molecular formula C35H24BrN2P B12557671 Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide CAS No. 193757-87-8](/img/structure/B12557671.png)
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation and a bromide anion. The compound’s structure includes a 9,10-dicyano-2-anthracenyl group attached to a triphenylphosphonium moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable anthracene derivative. The process can be summarized as follows:
Starting Materials: Triphenylphosphine and 9,10-dicyano-2-anthracenyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The triphenylphosphine is dissolved in the solvent, and the 9,10-dicyano-2-anthracenyl bromide is added slowly with stirring. The mixture is heated to reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent to remove impurities. The final product is obtained as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium cation to phosphine.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide anion.
Major Products
Oxidation: Produces phosphine oxides.
Reduction: Yields phosphine derivatives.
Substitution: Results in various substituted phosphonium salts.
科学的研究の応用
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Acts as a probe for studying cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems, targeting specific cellular components.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The compound exerts its effects through interactions with molecular targets, primarily involving:
Molecular Targets: Phosphonium cations target mitochondrial membranes due to their lipophilic nature.
Pathways Involved: The compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism and induction of apoptosis in certain cell types.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but lacks the anthracene moiety.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Tributylphosphonium Bromide: Another phosphonium salt with different alkyl groups.
Uniqueness
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide is unique due to its:
Fluorescent Properties: The anthracene group imparts strong fluorescence, useful in imaging applications.
Mitochondrial Targeting: The compound’s structure allows it to selectively target mitochondria, making it valuable in biomedical research.
特性
CAS番号 |
193757-87-8 |
|---|---|
分子式 |
C35H24BrN2P |
分子量 |
583.5 g/mol |
IUPAC名 |
(9,10-dicyanoanthracen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C35H24N2P.BrH/c36-23-34-30-18-10-11-19-31(30)35(24-37)33-22-26(20-21-32(33)34)25-38(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29;/h1-22H,25H2;1H/q+1;/p-1 |
InChIキー |
HJFCMMPJJICVSN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C#N)C#N)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)




![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

